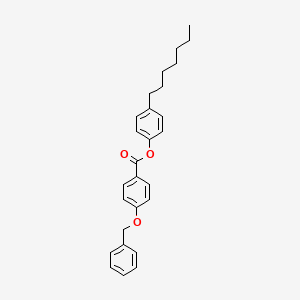![molecular formula C15H24ClNO4Si2 B14303860 (2-{3,4-Bis[(trimethylsilyl)oxy]phenyl}-2-oxoethyl)carbamyl chloride CAS No. 112996-91-5](/img/structure/B14303860.png)
(2-{3,4-Bis[(trimethylsilyl)oxy]phenyl}-2-oxoethyl)carbamyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-{3,4-Bis[(trimethylsilyl)oxy]phenyl}-2-oxoethyl)carbamyl chloride is a synthetic organic compound known for its unique chemical structure and reactivity. This compound features a carbamyl chloride functional group attached to a phenyl ring substituted with two trimethylsilyloxy groups. The presence of these functional groups imparts distinct chemical properties, making it valuable in various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-{3,4-Bis[(trimethylsilyl)oxy]phenyl}-2-oxoethyl)carbamyl chloride typically involves multiple steps, starting from readily available precursors. One common method involves the protection of phenolic hydroxyl groups with trimethylsilyl groups, followed by the introduction of the carbamyl chloride moiety. The reaction conditions often require the use of anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of flow chemistry techniques can enhance the efficiency and safety of the synthesis by providing better control over reaction parameters and minimizing the risk of side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
(2-{3,4-Bis[(trimethylsilyl)oxy]phenyl}-2-oxoethyl)carbamyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbamyl chloride group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of ureas or carbamates.
Hydrolysis: In the presence of water or moisture, the compound can hydrolyze to form the corresponding carbamic acid and hydrochloric acid.
Oxidation and Reduction: The phenyl ring and trimethylsilyl groups can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include ureas, carbamates, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(2-{3,4-Bis[(trimethylsilyl)oxy]phenyl}-2-oxoethyl)carbamyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules and the development of bioactive compounds.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (2-{3,4-Bis[(trimethylsilyl)oxy]phenyl}-2-oxoethyl)carbamyl chloride involves its reactivity with nucleophiles and its ability to form stable intermediates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants it interacts with. For example, in biological systems, it may modify proteins or nucleic acids through covalent bonding, thereby altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-{3,4-Bis[(trimethylsilyl)oxy]phenyl}-2-oxoethyl)carbamate
- (2-{3,4-Bis[(trimethylsilyl)oxy]phenyl}-2-oxoethyl)urea
- (2-{3,4-Bis[(trimethylsilyl)oxy]phenyl}-2-oxoethyl)thiocarbamate
Uniqueness
What sets (2-{3,4-Bis[(trimethylsilyl)oxy]phenyl}-2-oxoethyl)carbamyl chloride apart from similar compounds is its specific reactivity due to the presence of the carbamyl chloride group. This functional group allows for selective reactions with nucleophiles, making it a versatile intermediate in organic synthesis. Additionally, the trimethylsilyl groups provide steric protection and enhance the compound’s stability, further broadening its range of applications.
Propriétés
Numéro CAS |
112996-91-5 |
|---|---|
Formule moléculaire |
C15H24ClNO4Si2 |
Poids moléculaire |
373.98 g/mol |
Nom IUPAC |
N-[2-[3,4-bis(trimethylsilyloxy)phenyl]-2-oxoethyl]carbamoyl chloride |
InChI |
InChI=1S/C15H24ClNO4Si2/c1-22(2,3)20-13-8-7-11(12(18)10-17-15(16)19)9-14(13)21-23(4,5)6/h7-9H,10H2,1-6H3,(H,17,19) |
Clé InChI |
WBUCZTOWAIWEJD-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC1=C(C=C(C=C1)C(=O)CNC(=O)Cl)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


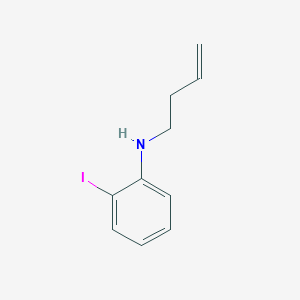
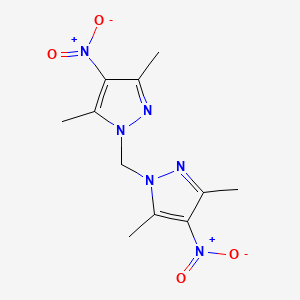
![tert-Butyl(dimethyl)({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane](/img/structure/B14303796.png)
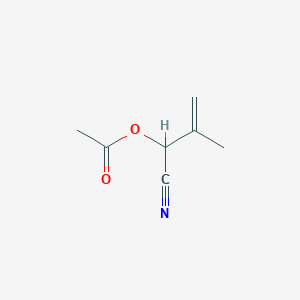
![4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]benzenecarboximidamide](/img/structure/B14303812.png)
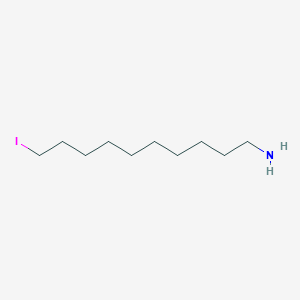



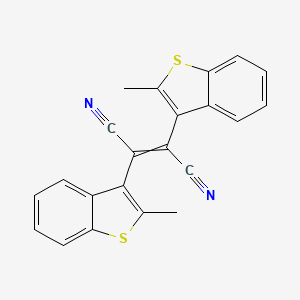
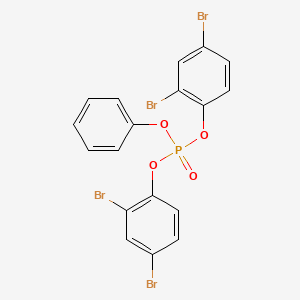
![Dimethyl [3-(benzenesulfonyl)prop-1-en-2-yl]propanedioate](/img/structure/B14303863.png)

